molecular formula C13H18ClNO3 B599979 Dibutylone hydrochloride CAS No. 17763-12-1

Dibutylone hydrochloride

Cat. No.: B599979
CAS No.: 17763-12-1
M. Wt: 271.74 g/mol
InChI Key: LLAFASVUPHWNTH-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for bk-DMBDB involve chemical reactions to form the final compound.

      Reaction Conditions: Specific reaction conditions may vary, but the core steps typically include condensation reactions and cyclization.

      Industrial Production: While industrial-scale production methods are not widely documented, research laboratories synthesize it for analytical purposes.

  • Chemical Reactions Analysis

      Reactions: bk-DMBDB can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and acid chlorides (e.g., SOCl2) are used.

      Major Products: These reactions yield products such as substituted derivatives and intermediates.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and interactions with other compounds.

      Biology: It may serve as a tool to investigate cellular processes or receptor binding.

      Medicine: Although not approved for medical use, its effects on neurotransmitter systems are of interest.

      Industry: Limited applications, but its characterization aids in quality control and forensic analysis.

  • Comparison with Similar Compounds

      Similar Compounds: Other cathinones, such as methylone, ethylone, and pentylone, share structural similarities.

      Uniqueness: bk-DMBDB’s specific combination of functional groups distinguishes it from closely related compounds.

    Biological Activity

    Dibutylone hydrochloride, also known as bk-DMBDB, is a synthetic cathinone that has garnered attention due to its psychoactive properties and increasing prevalence in recreational drug use. This article delves into its biological activity, metabolic pathways, and associated toxicological effects based on recent research findings.

    Chemical Structure and Classification

    Dibutylone is classified as a beta-keto amphetamine derivative. Its chemical structure includes a butyl group at both the 1 and 3 positions of the phenethylamine backbone, which contributes to its stimulant effects. As a member of the synthetic cathinones, dibutylone shares similarities with other compounds in this class, such as methamphetamine and MDMA, in terms of its psychoactive profile.

    Metabolic Profile

    Recent studies have mapped the metabolic fate of dibutylone, identifying several metabolites formed during its metabolism. The primary metabolic pathway involves the conversion of dibutylone to butylone, which has been confirmed through analysis of authentic human specimens including blood and urine. The concentrations of dibutylone detected in postmortem blood specimens ranged from 10 to 1,400 ng/mL, indicating significant variability based on individual usage patterns and metabolic rates .

    Key Metabolites

    • Butylone : The main metabolite identified, which complicates the interpretation of drug tests due to potential co-ingestion.
    • Hydrogenated metabolites : These are unique to dibutylone and serve as potential biomarkers for its ingestion.

    Biological Activity and Pharmacodynamics

    Dibutylone exhibits significant stimulant properties that are primarily mediated through its action on monoamine transporters. Research indicates that dibutylone selectively inhibits the dopamine transporter (DAT) with a lower affinity for the serotonin transporter (SERT). This selective action suggests that dibutylone may induce effects similar to those of other stimulants like methamphetamine but with distinct pharmacological profiles.

    Comparative Potency

    In studies assessing locomotor activity:

    • Dibutylone was found to be less potent than methamphetamine but comparable to other synthetic cathinones like N-ethylpentylone and clephedrone .
    • The relative potency hierarchy identified was: methamphetamine > N-ethylpentylone > clephedrone > dimethylone > cocaine > dibutylone.

    Toxicological Effects

    The toxicological profile of dibutylone reveals various adverse effects associated with its use. Case studies document instances of intoxication leading to symptoms such as:

    • Tachycardia
    • Hypertension
    • Hyperthermia
    • Increased muscle tone
    • Mydriasis (dilated pupils)

    In one notable case involving an attempted suicide with multiple tablets of butylone, severe cardiovascular effects were reported .

    Case Studies

    Several case studies highlight the emerging concerns surrounding dibutylone use:

    • Case Study 1 : A young adult presented with severe agitation and tachycardia after consuming dibutylone. Blood tests confirmed high concentrations of both dibutylone and butylone.
    • Case Study 2 : An individual experienced hyperthermia and arrhythmias following recreational use. Postmortem analysis revealed significant levels of dibutylone, corroborating its role in acute toxicity.

    Research Findings

    Recent literature emphasizes the need for further research into the long-term effects of dibutylone use, particularly concerning its neurotoxicity and potential for dependence. Studies suggest that repeated exposure may lead to alterations in dopamine and serotonin systems similar to those observed with traditional stimulants .

    Properties

    IUPAC Name

    1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H17NO3.ClH/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10H,4,8H2,1-3H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LLAFASVUPHWNTH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H18ClNO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    271.74 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    17763-12-1
    Record name Dibutylone hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763121
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name DIBUTYLONE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DNR1UL8R
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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